
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide is a synthetic organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with bromine, fluorine, and chlorine atoms, making it a highly functionalized molecule
準備方法
The synthesis of N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 5,6-dichloronicotinic acid.
Amidation Reaction: The 4-bromo-2-fluoroaniline is reacted with 5,6-dichloronicotinic acid in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
化学反応の分析
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify its functional groups. For example, oxidation with potassium permanganate can introduce additional oxygen-containing groups.
Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to antiproliferative effects in cancer cells.
類似化合物との比較
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide can be compared with similar compounds such as:
4-bromo-2-fluorobiphenyl: This compound shares the bromine and fluorine substitutions but lacks the pyridine ring and carboxamide group.
N-(2-bromo-4-fluorophenyl)acetamide: Similar in structure but with an acetamide group instead of a pyridine carboxamide.
Vandetanib: A kinase inhibitor with a similar fluorophenyl group but different overall structure and therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and chlorine atoms on the pyridine ring, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrCl2FN2O/c13-7-1-2-10(9(16)4-7)18-12(19)6-3-8(14)11(15)17-5-6/h1-5H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRUMGJDCINBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrCl2FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]carbamate](/img/structure/B2644180.png)
![N-(3-chlorophenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide](/img/structure/B2644181.png)
![(E)-4-(Dimethylamino)-1-(2-phenyl-3-azabicyclo[3.2.1]octan-3-yl)but-2-en-1-one](/img/structure/B2644182.png)
![2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride](/img/structure/B2644183.png)

![N-(3,4-dimethoxyphenyl)-2-[6-fluoro-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2644185.png)





![2-(4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644198.png)
![N-(1-cyano-1-methylethyl)-N-methyl-2-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2644199.png)
